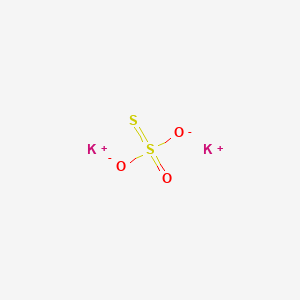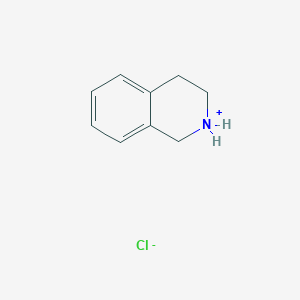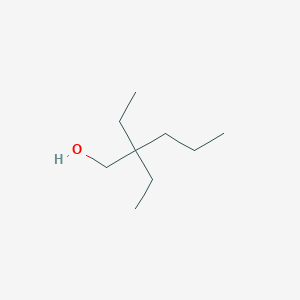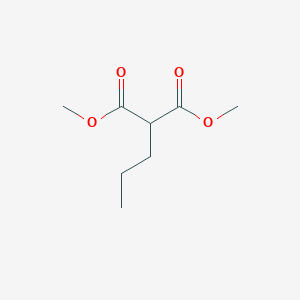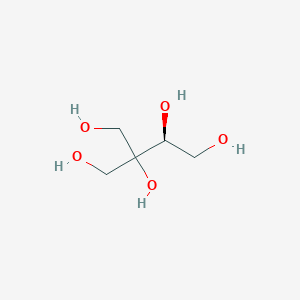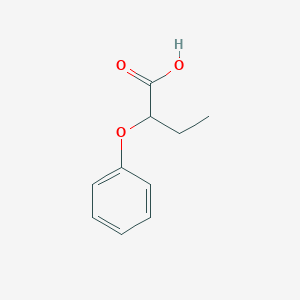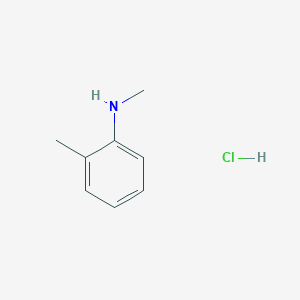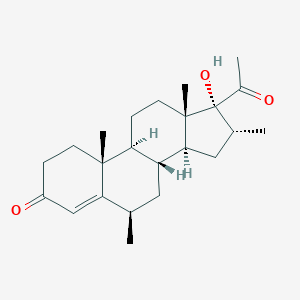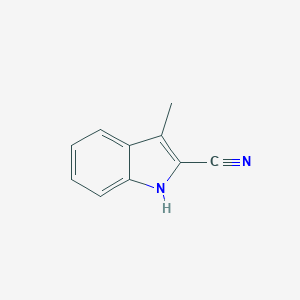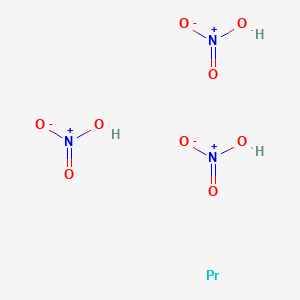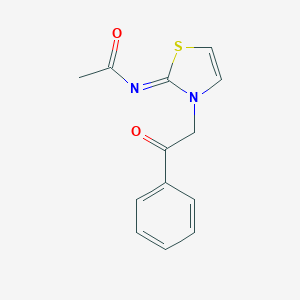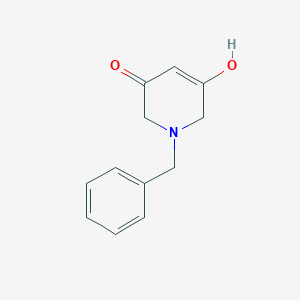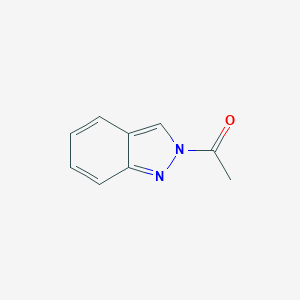
2-Acetyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-2H-indazole is a heterocyclic organic compound with a molecular formula of C9H8N2O. This compound has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Acetyl-2H-indazole varies depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. In material science, this compound has been shown to exhibit fluorescence properties due to its electron-rich aromatic structure. In organic synthesis, this compound has been shown to act as a nucleophile in various reactions such as the Michael addition reaction and the Mannich reaction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Acetyl-2H-indazole vary depending on its application. In medicinal chemistry, this compound has been shown to exhibit cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In material science, this compound has been shown to exhibit fluorescence properties with a maximum emission wavelength of 400 nm. In organic synthesis, this compound has been shown to act as a versatile building block for the synthesis of various organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Acetyl-2H-indazole in lab experiments include its versatility as a building block for the synthesis of various organic compounds, its potential as a fluorescent probe and a photocatalyst, and its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. The limitations of using 2-Acetyl-2H-indazole in lab experiments include its potential toxicity and its limited solubility in water.
Orientations Futures
For the research on 2-Acetyl-2H-indazole include the investigation of its potential as a fluorescent probe for biological imaging, the investigation of its potential as a photocatalyst for organic synthesis, and the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, the development of new synthesis methods for this compound and its derivatives may also be of interest for future research.
Applications De Recherche Scientifique
2-Acetyl-2H-indazole has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. In material science, this compound has been investigated for its potential as a fluorescent probe and a photocatalyst. In organic synthesis, this compound has been investigated for its potential as a building block for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
13436-50-5 |
|---|---|
Nom du produit |
2-Acetyl-2H-indazole |
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1-indazol-2-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-8-4-2-3-5-9(8)10-11/h2-6H,1H3 |
Clé InChI |
YPSMXSXOHKSUNM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C2C=CC=CC2=N1 |
SMILES canonique |
CC(=O)N1C=C2C=CC=CC2=N1 |
Synonymes |
2H-Indazole, 2-acetyl- (6CI,7CI,8CI,9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

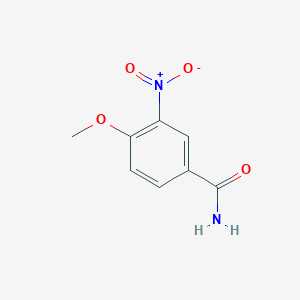
![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
